

Conflicting Outcomes: Human Genetics vs. Mouse Knockout Models

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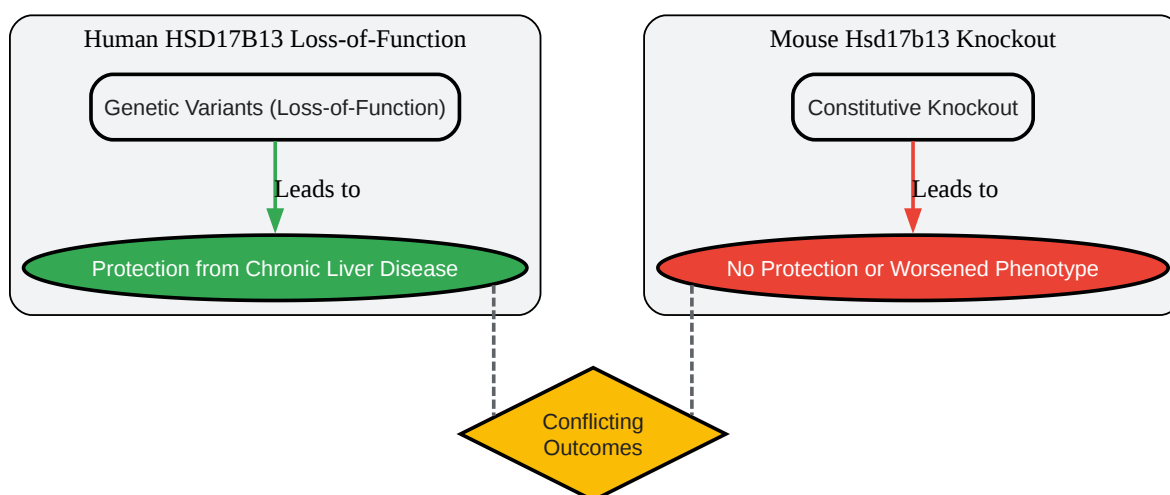
Compound of Interest

Compound Name: *Hsd17B13-IN-59*

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There is a significant discrepancy between the protective effects of HSD17B13 loss-of-function in humans and the phenotypes observed in constitutive *Hsd17b13* knockout mice. While human carriers of loss-of-function variants are protected from the progression of liver disease, knockout mice often do not show this protection and, in some dietary models, may even exhibit a more severe phenotype.^{[1][2][3]} This suggests that the lifelong absence of *Hsd17b13* may trigger compensatory mechanisms or that the protein plays a different role during development versus in adult-onset disease.



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Figure 1. Discrepancy between human and mouse Hsd17b13 loss-of-function studies.

Comparison of Hsd17b13 Knockout vs. Knockdown Models

In contrast to the knockout models, therapeutic, shRNA-mediated knockdown of Hsd17b13 in adult mice with pre-existing, diet-induced hepatic steatosis has shown beneficial effects. This approach more closely mimics the clinical scenario of treating patients with established disease.

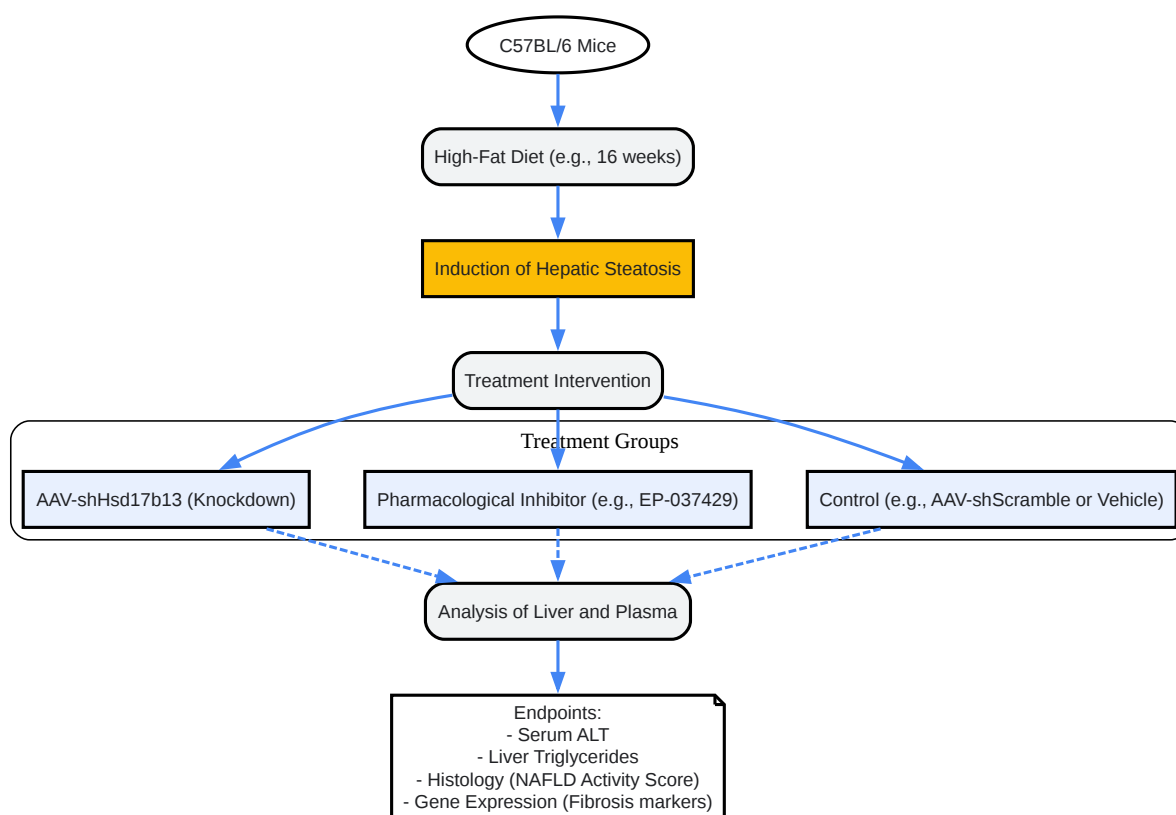
Feature	Hsd17b13 Knockout Mouse	Hsd17b13 shRNA Knockdown Mouse
Method	Germline deletion of the Hsd17b13 gene	AAV-mediated delivery of shRNA targeting Hsd17b13 mRNA in adult mice
Timing of Gene Inactivation	From conception (lifelong)	In adulthood, after disease induction
Phenotype in Liver Disease Models	No consistent protection; some studies report worsened steatosis and inflammation[1][2][3]	Improved hepatic steatosis, reduced serum ALT and FGF21, and decreased markers of liver fibrosis[4][5][6]
Translational Relevance	May not accurately model therapeutic intervention in adult humans	More closely mimics a therapeutic approach for established disease

Validation of Pharmacological Inhibitors in Mouse Models

Several pharmaceutical companies are developing small molecule inhibitors of HSD17B13. Preclinical validation of these compounds often involves mouse models of liver injury, and their effects are sometimes compared to those of Hsd17b13 knockdown.

Experimental Workflow for Hsd17b13 Knockdown and Inhibitor Studies

A common experimental workflow involves inducing liver steatosis in mice through a high-fat diet (HFD) before administering treatment.



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Figure 2. Experimental workflow for Hsd17b13 knockdown and inhibitor validation.

Performance of HSD17B13 Inhibition in Preclinical Models

The following table summarizes the reported effects of HSD17B13 inhibition through shRNA knockdown and a pharmacological inhibitor in mouse models of liver disease.

Parameter	shRNA-mediated Knockdown (HFD Model) [6]	Pharmacological Inhibitor (EP-037429; CDAAHF Diet Model)[7]
Serum ALT	Decreased	Data not specified, but hepatoprotective effects noted
Hepatic Triglycerides	Markedly improved (reduced)	Data not specified, but hepatoprotective effects noted
Hepatic Steatosis	Markedly improved	Data not specified, but hepatoprotective effects noted
Markers of Fibrosis (e.g., Timp2)	Decreased	Decreased
Body Weight/Adiposity	No effect	Not specified

Experimental Protocols

shRNA-mediated Knockdown in High-Fat Diet Mice[6]

- Animal Model: Male C57BL/6J mice.
- Diet: High-fat diet (HFD) to induce obesity and hepatic steatosis.
- Intervention: After disease establishment, mice are administered with AAV8-mediated shRNA targeting Hsd17b13 or a scramble control.
- Analysis: Livers and blood are collected for analysis of gene expression, histology (H&E and Sirius Red staining), and lipidomics. Serum parameters like ALT and FGF21 are also

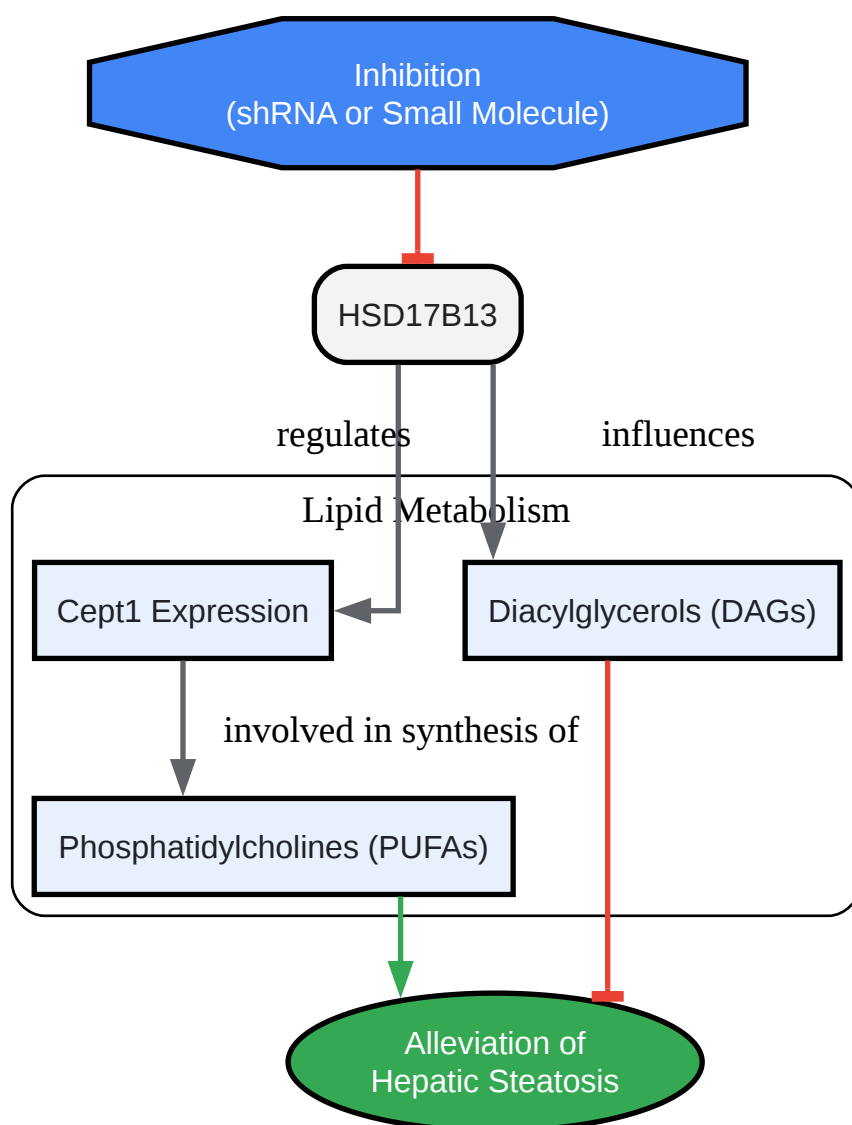
measured.

Pharmacological Inhibition in CDAAHF Diet Mice^[7]

- Animal Model: Mice on a choline deficient, L-amino acid defined, high-fat diet (CDAAHF) to induce chronic liver injury.
- Intervention: A prodrug form (EP-037429) of an HSD17B13 inhibitor (EP-036332) is administered.
- Comparison: Effects are compared to sh-adenoviral-mediated knockdown of Hsd17b13.
- Analysis: Gene and protein markers of inflammation, injury, and fibrosis are measured in plasma and liver. Transcriptomics and untargeted lipidomics are also performed.

Proposed Mechanism of Action

Hsd17b13 knockdown is thought to alleviate hepatic steatosis by regulating fatty acid and phospholipid metabolism.^[6] Global lipidomic analysis of liver tissue from Hsd17b13 knockdown mice revealed a significant decrease in diacylglycerols (DAGs) and an increase in phosphatidylcholines containing polyunsaturated fatty acids (PUFAs).^[6]



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Figure 3. Proposed pathway for HSD17B13's role in hepatic steatosis.

Conclusion

The validation of HSD17B13 as a therapeutic target for liver disease is complex, with notable differences between human genetic data and findings from constitutive knockout mouse models. Therapeutic knockdown of Hsd17b13 in adult mice with established liver steatosis appears to be a more translationally relevant approach, and the results from these studies are more encouraging. Pharmacological inhibitors of HSD17B13 are in development and have shown promise in preclinical models of liver injury. Further studies are needed to fully elucidate the in vivo pharmacokinetic/pharmacodynamic relationship of these inhibitors and to identify

robust biomarkers of target engagement.[8] The use of adult-onset knockdown and disease models will be crucial in the continued validation of HSD17B13 inhibitors for the treatment of NAFLD and other chronic liver diseases.

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